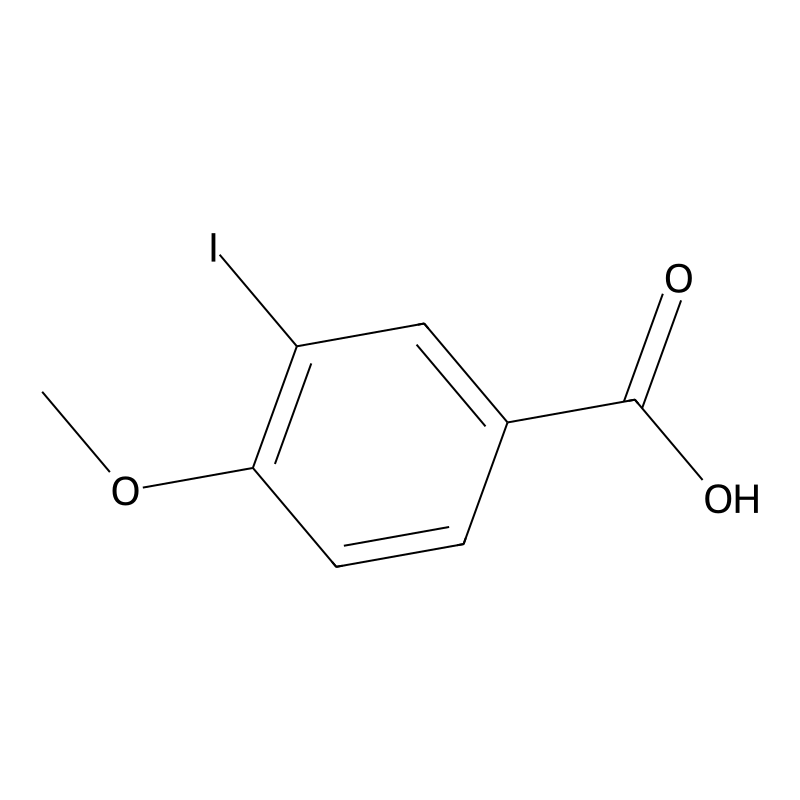

3-Iodo-4-methoxybenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- It is available in solid form and has a melting point of 203-209 °C .

- This compound is often used in the field of organic chemistry as a reagent for various chemical reactions.

- It’s important to note that the handling and use of this compound should be done by trained professionals in a controlled environment, as it may pose safety risks .

3-Iodo-4-methoxybenzoic acid

is a chemical compound with the molecular formula C8H7IO3.

3-Iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C₈H₇IO₃ and a molecular weight of 278.04 g/mol. It is characterized by the presence of an iodine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the benzoic acid structure. This compound appears as a white to light yellow powder and has a melting point ranging from 239 to 243 °C. It is soluble in organic solvents and exhibits light sensitivity, necessitating careful storage conditions at temperatures between 2 to 8 °C .

Currently, there is no documented information regarding a specific mechanism of action for 3-Iodo-4-methoxybenzoic acid.

As with any chemical compound, it is advisable to handle 3-Iodo-4-methoxybenzoic acid with proper safety precautions. Specific data on its toxicity or hazards is not available, but some general safety considerations can be applied:

- Wear gloves, eye protection, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to appropriate chemical waste disposal regulations.

- Esterification: Reacts with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The iodine atom can be substituted by nucleophiles, making it a versatile intermediate in organic synthesis.

- Cross-Coupling Reactions: It can undergo Suzuki cross-coupling with arylboronic acids, facilitating the formation of biaryl compounds .

Several synthesis methods for 3-iodo-4-methoxybenzoic acid have been reported:

- Direct Iodination: Starting from 4-methoxybenzoic acid, iodine can be introduced using iodinating agents such as iodine monochloride or N-iodosuccinimide under controlled conditions.

- Substitution Reactions: The compound can also be synthesized through nucleophilic substitution reactions involving suitable precursors, such as 4-methoxybenzyl chloride and iodide sources.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions can yield this compound from arylboronic acids and appropriate iodinated substrates .

3-Iodo-4-methoxybenzoic acid finds applications in various fields:

- Organic Synthesis: Serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Utilized in developing functional materials due to its unique electronic properties.

- Chemical Research: Employed in synthetic methodologies to explore new compounds and reaction pathways .

Several compounds share structural similarities with 3-iodo-4-methoxybenzoic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Iodo-3-methoxybenzoic acid | C₈H₇IO₃ | Iodine at the 4-position; different biological activity potential. |

| 2-Iodobenzoic acid | C₇H₅IO₂ | Iodine at the 2-position; used in similar synthetic applications. |

| 2-Methoxybenzoic acid | C₈H₈O₃ | Lacks iodine; serves as a simpler derivative for comparison. |

| 3-Methoxybenzoic acid | C₈H₈O₃ | Similar methoxy group but without iodine; different reactivity profile. |

The uniqueness of 3-iodo-4-methoxybenzoic acid lies in its specific iodine placement, which influences its reactivity and potential applications compared to these similar compounds .

Molecular Structure and Formula

3-Iodo-4-methoxybenzoic acid possesses the molecular formula C8H7IO3 with a molecular weight of 278.045 daltons [1] [2] [4]. The compound is systematically named as 3-iodo-4-methoxybenzoic acid according to International Union of Pure and Applied Chemistry nomenclature conventions [6]. Alternative nomenclature includes 3-iodo-p-anisic acid, reflecting its structural relationship to p-anisic acid through iodine substitution [6] [14].

The molecular structure consists of a benzene ring bearing three distinct functional groups: a carboxylic acid group (-COOH) at the 1-position, a methoxy group (-OCH3) at the 4-position, and an iodine atom at the 3-position relative to the carboxyl functionality [1] [2]. The canonical SMILES notation for this compound is COc1ccc(cc1I)C(O)=O, while the InChI key is HNJSYSWRPCCSQI-UHFFFAOYSA-N [1] [6].

| Property | Value |

|---|---|

| Molecular Formula | C8H7IO3 [1] [2] |

| Molecular Weight | 278.045 g/mol [1] [2] |

| CAS Registry Number | 68507-19-7 [1] [2] |

| InChI Key | HNJSYSWRPCCSQI-UHFFFAOYSA-N [1] [6] |

| SMILES | COc1ccc(cc1I)C(O)=O [1] [6] |

Physical Properties

Melting and Boiling Points

3-Iodo-4-methoxybenzoic acid exhibits well-defined thermal transition properties that reflect its crystalline solid state at ambient conditions [1] [4] [6]. The melting point of this compound has been consistently reported across multiple sources with slight variations attributed to measurement conditions and sample purity.

The melting point ranges from 238°C to 248°C, with most authoritative sources converging on values between 239°C and 243°C [1] [4] [6]. Sigma-Aldrich reports a melting point of 239-243°C for 97% purity material [1], while Thermo Scientific specifications indicate 238-241°C [6]. SynQuest Labs provides a slightly higher range of 245-248°C [3], and Tokyo Chemical Industry reports a specific value of 243°C [10].

The predicted boiling point for 3-iodo-4-methoxybenzoic acid is 359.9±32.0°C at standard atmospheric pressure [4] [5]. This relatively high boiling point reflects the strong intermolecular interactions arising from hydrogen bonding of the carboxylic acid group and the substantial molecular weight contributed by the iodine substituent [4].

| Thermal Property | Temperature Range | Source |

|---|---|---|

| Melting Point | 239-243°C | Sigma-Aldrich [1] |

| Melting Point | 238-241°C | Thermo Scientific [6] |

| Melting Point | 245-248°C | SynQuest Labs [3] |

| Melting Point | 243°C | Tokyo Chemical Industry [10] |

| Boiling Point (predicted) | 359.9±32.0°C | ChemicalBook [4] |

Density and Solubility Profile

The density of 3-iodo-4-methoxybenzoic acid has been calculated using computational methods, yielding a predicted value of 1.878±0.06 g/cm³ [4] [5]. This relatively high density is consistent with the presence of the heavy iodine atom, which significantly contributes to the overall mass density of the crystalline material [4].

The compound exhibits characteristic solubility behavior typical of substituted benzoic acids [4]. The presence of both hydrophilic (carboxylic acid) and hydrophobic (aromatic ring with methoxy and iodine substituents) regions creates an amphiphilic character that influences solubility patterns [23]. The predicted logarithmic acid dissociation constant (pKa) value is 4.12±0.10, indicating moderate acidity comparable to other substituted benzoic acids [4] [9]. This pKa value suggests that the compound will exist predominantly in its protonated form under physiological pH conditions but will undergo significant ionization in alkaline environments [4].

The methoxy group, being an electron-donating substituent through resonance effects, tends to increase the pKa value relative to unsubstituted benzoic acid, while the iodine substituent exerts a mild electron-withdrawing effect through inductive mechanisms [23] [24]. The net result is a pKa value that reflects the balance between these opposing electronic effects [23].

Crystal Structure

3-Iodo-4-methoxybenzoic acid crystallizes as a solid powder to crystalline material with coloration ranging from white to light yellow to light orange [1] [10]. The light sensitivity of the compound, attributed to the presence of the iodine substituent, necessitates storage under controlled lighting conditions to prevent photochemical degradation [6] [10].

Research on related halogenated benzoic acid systems provides insights into the likely crystalline behavior of 3-iodo-4-methoxybenzoic acid [16]. Studies of meta-halogenobenzoic acids demonstrate that iodine-containing derivatives tend to form ordered crystal structures through specific intermolecular interactions [16]. The presence of iodine enables the formation of halogen bonds, particularly I···O interactions involving the carbonyl oxygen atom of adjacent carboxylic acid groups [16].

The crystal packing is expected to be influenced by multiple intermolecular forces, including classical hydrogen bonding between carboxylic acid groups, halogen bonding involving the iodine substituent, and van der Waals interactions [16] [25]. The methoxy group may participate in additional weak C-H···O hydrogen bonds, contributing to the overall stability of the crystal lattice [16].

Electronic Properties

Electron Distribution

The electronic structure of 3-iodo-4-methoxybenzoic acid reflects the interplay between electron-donating and electron-withdrawing substituents on the aromatic ring [19] [23]. The methoxy group at the 4-position acts as an electron-donating substituent through resonance effects, involving delocalization of the oxygen lone pair into the aromatic π-system [23] [24]. This electron donation increases electron density at the ortho and para positions relative to the methoxy group [23].

Conversely, the iodine substituent at the 3-position exerts both inductive and resonance effects [24] [31]. The inductive effect of iodine is electron-withdrawing due to its higher electronegativity compared to carbon, while the resonance effect can be electron-donating through overlap of iodine p-orbitals with the aromatic π-system [24] [31]. However, the net effect of iodine substitution is typically weakly electron-withdrawing in aromatic systems [24].

The carboxylic acid group represents a strong electron-withdrawing substituent through both inductive and resonance mechanisms [22] [24]. The carbonyl group's π-system can accept electron density from the aromatic ring, creating a significant electron-deficient region that influences the overall electronic distribution [22] [24].

Theoretical calculations using density functional theory methods for similar substituted benzoic acids indicate that the highest occupied molecular orbital energy and lowest unoccupied molecular orbital energy are significantly influenced by the nature and position of substituents [19] [26]. The combination of electron-donating methoxy and electron-withdrawing carboxylic acid groups creates a push-pull electronic system that affects reactivity patterns [19].

Bonding Characteristics

The bonding characteristics of 3-iodo-4-methoxybenzoic acid encompass both intramolecular and intermolecular interactions that determine its chemical behavior and physical properties [16] [25]. Within the molecule, the aromatic ring maintains its characteristic delocalized π-electron system, modified by the electronic effects of the substituents [24].

The carbon-iodine bond represents the longest and most polarizable bond in the molecule, with typical C-I bond lengths in aromatic systems ranging from 2.05 to 2.10 Å [37]. This bond's high polarizability makes it susceptible to nucleophilic attack and facilitates various substitution reactions [31]. The iodine atom's large size and diffuse electron cloud enable it to participate in halogen bonding interactions, particularly with oxygen and nitrogen atoms in neighboring molecules [16] [25].

The methoxy group exhibits characteristic C-O and C-H bonding patterns, with the oxygen atom maintaining partial negative charge density that can participate in hydrogen bonding as an acceptor [23]. The aromatic C-O bond shows partial double bond character due to resonance delocalization of the oxygen lone pair [23].

Intermolecular bonding patterns in the solid state likely involve classical O-H···O hydrogen bonds between carboxylic acid groups, forming dimeric or chain-like structures commonly observed in carboxylic acid crystals [16] [17]. The iodine substituent can engage in I···O halogen bonds with carbonyl oxygen atoms, contributing additional stability to the crystal lattice [16]. These halogen bonds typically exhibit bond lengths of 3.0-3.2 Å, shorter than the sum of van der Waals radii, indicating significant attractive interactions [16].

Structure-Activity Relationships

The structure-activity relationships of 3-iodo-4-methoxybenzoic acid are governed by the specific arrangement and electronic properties of its functional groups [30]. The positioning of the iodine atom at the 3-position relative to the carboxylic acid group creates a meta-substitution pattern that influences both electronic distribution and steric accessibility [30].

Research on substituted benzoic acids as enzyme inhibitors demonstrates that the electronic properties of substituents significantly affect biological activity [19] [30]. The combination of electron-donating methoxy and electron-withdrawing iodine substituents creates a unique electronic environment that can be exploited in structure-activity optimization [30]. Studies indicate that meta-substituted benzoic acids often exhibit different activity profiles compared to ortho or para isomers due to reduced steric hindrance and distinct electronic effects [30].

The iodine substituent's size and electronic properties make it particularly valuable in medicinal chemistry applications where halogen bonding interactions with biological targets can enhance binding affinity and selectivity . The ability of iodine to participate in halogen bonding with electron-rich regions of proteins provides an additional mechanism for molecular recognition beyond traditional hydrogen bonding and hydrophobic interactions .

The methoxy group's electron-donating properties can modulate the acidity of the carboxylic acid group, affecting ionization state and subsequent interactions with biological targets [23] [32]. The pKa value of 4.12±0.10 indicates that the compound will be partially ionized at physiological pH, potentially influencing membrane permeability and target binding characteristics [4].

Quantitative structure-activity relationship studies on related benzoic acid derivatives suggest that hydrophobic parameters, electronic descriptors, and steric factors all contribute to biological activity [30]. The lipophilicity contributed by the iodine and methoxy substituents may enhance membrane penetration while maintaining sufficient polarity through the carboxylic acid group for aqueous solubility [30].

| Structural Feature | Electronic Effect | Potential Activity Impact |

|---|---|---|

| 3-Iodine substituent | Weakly electron-withdrawing | Halogen bonding capability |

| 4-Methoxy group | Electron-donating (resonance) | Modulates acidity, enhances lipophilicity [23] [32] |

| Carboxylic acid | Strong electron-withdrawing | Provides ionizable group, hydrogen bonding [22] [24] |

| Meta-substitution pattern | Reduced steric hindrance | Enhanced accessibility for interactions [30] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (85.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (14.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant